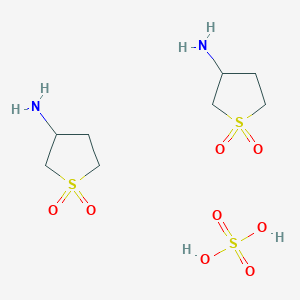
(1,1-dioxidotetrahydro-3-thienyl)amine sulfate (2:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-dioxidotetrahydro-3-thienyl)amine sulfate (2:1) is a chemical compound that has been widely used in scientific research. It is also known as Taurine, which is a naturally occurring amino acid that is found in various tissues of mammals. Taurine has been shown to have a wide range of physiological and biochemical effects, making it a valuable tool for scientific research.
Mécanisme D'action
The exact mechanism of action of taurine is not fully understood. However, it is believed to act as an antioxidant and to regulate ion channels in cell membranes. Taurine has also been shown to modulate the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Taurine has a wide range of biochemical and physiological effects. It has been shown to regulate blood pressure, reduce inflammation, and improve insulin sensitivity. Taurine has also been shown to have a protective effect on the heart, reducing the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
Taurine has several advantages for use in laboratory experiments. It is a naturally occurring compound, making it easy to obtain and relatively inexpensive. Taurine is also non-toxic and has a low risk of side effects. However, one limitation of taurine is that it has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
Orientations Futures
There are several areas of future research that could be explored with regards to taurine. One area of interest is its potential role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential role in the treatment of metabolic disorders such as diabetes and obesity. Further research is also needed to fully understand the mechanism of action of taurine and to explore its potential therapeutic applications.
Méthodes De Synthèse
Taurine can be synthesized in the laboratory using a variety of methods. One of the most commonly used methods involves the reaction of aziridine with sulfurous acid. This reaction yields a mixture of taurine and isethionic acid, which can be separated using chromatography.
Applications De Recherche Scientifique
Taurine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, cardioprotective, and anti-inflammatory effects. Taurine has also been studied for its potential role in the treatment of diabetes, obesity, and other metabolic disorders.
Propriétés
IUPAC Name |
1,1-dioxothiolan-3-amine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9NO2S.H2O4S/c2*5-4-1-2-8(6,7)3-4;1-5(2,3)4/h2*4H,1-3,5H2;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFUMRQRBSKYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N.C1CS(=O)(=O)CC1N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O8S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dioxothiolan-3-amine;sulfuric acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5059559.png)



![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dichlorobenzamide](/img/structure/B5059579.png)
![4-[2,5-dioxo-3-(4-phenyl-1-piperazinyl)-1-pyrrolidinyl]benzoic acid](/img/structure/B5059587.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5059594.png)
![4-bromo-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5059598.png)
![4-[benzyl(methylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide](/img/structure/B5059606.png)
![N-(3-chlorophenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5059607.png)
![ethyl 2-{[2-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5059616.png)
![N~2~-(4-fluorobenzyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5059619.png)